molecular formula C14H28N2 B1460396 1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine CAS No. 1597613-21-2

1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine

Cat. No.: B1460396
CAS No.: 1597613-21-2
M. Wt: 224.39 g/mol
InChI Key: JKPFTIDJZLJSOO-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine is a chemical compound with the molecular formula C14H28N2 It is a piperidine derivative, characterized by the presence of an ethyl group and a methylcyclohexyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, ethyl bromide, and 4-methylcyclohexylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sodium or potassium hydroxide.

    Synthetic Route: The synthetic route involves the alkylation of piperidine with ethyl bromide to form 1-ethylpiperidine. This intermediate is then reacted with 4-methylcyclohexylamine under controlled conditions to yield the final product.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are typically controlled to achieve the desired products with high selectivity.

Scientific Research Applications

1-Ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: In medicine, it is investigated for its potential therapeutic properties, including its effects on the nervous system and its potential use as a pharmaceutical agent.

    Industry: In industry, the compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine can be compared with other similar compounds, such as:

    1-Ethylpiperidine: This compound lacks the methylcyclohexyl group and has different chemical properties and applications.

    4-Methylcyclohexylamine: This compound lacks the piperidine ring and has distinct chemical behavior and uses.

    N-Ethyl-4-methylpiperidine: This compound has a similar structure but differs in the position of the ethyl and methyl groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-(4-methylcyclohexyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-16-10-8-14(9-11-16)15-13-6-4-12(2)5-7-13/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPFTIDJZLJSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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